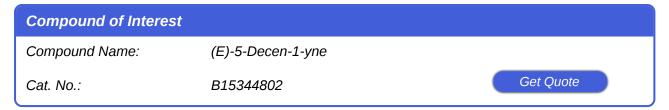


Spectroscopic Analysis of (E)-5-Decen-1-yne: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is an organic molecule with the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.24 g/mol .[1] Its structure features a ten-carbon chain containing both a trans-configured double bond at the 5-position and a terminal triple bond at the 1-position. This combination of functional groups makes it a potentially valuable building block in organic synthesis. This document aims to provide a comprehensive guide to the spectroscopic properties of **(E)-5-Decen-1-yne**. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. While predicted data and information for analogous compounds are available, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for **(E)-5-Decen-1-yne** could not be located.

This guide will therefore present the available predicted data, discuss the expected spectroscopic characteristics based on its structure, and provide generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data

While experimental spectra are not available, computational predictions can offer insights into the expected spectroscopic behavior of **(E)-5-Decen-1-yne**.



Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. Predicted mass-to-charge ratios (m/z) for various adducts of **(E)-5-Decen-1-yne** have been calculated and are presented in Table 1.

Adduct	Predicted m/z
[M+H] ⁺	137.13248
[M+Na] ⁺	159.11442
[M-H] ⁻	135.11792
[M+NH ₄] ⁺	154.15902
[M+K] ⁺	175.08836
[M]+	136.12465
Data sourced from PubChem.	

Expected Spectroscopic Features

Based on the structure of **(E)-5-Decen-1-yne**, the following characteristic signals would be anticipated in its spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected chemical shifts (δ) in ppm relative to TMS are:

- Terminal Alkyne (C≡C-H): A signal around 1.9-2.5 ppm.
- Olefinic Protons (-CH=CH-): Two signals in the range of 5.3-5.6 ppm, likely appearing as
 complex multiplets due to coupling to each other and adjacent methylene protons. The large
 coupling constant (typically >12 Hz) between these protons would confirm the E (trans)
 configuration.



- Allylic and Propargylic Protons: Methylene protons adjacent to the double and triple bonds would appear in the range of 2.0-2.3 ppm.
- Aliphatic Protons: The remaining methylene and methyl protons of the butyl group would be found in the upfield region of the spectrum, typically between 0.9 and 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

- Alkynyl Carbons (-C≡C-): Two signals in the range of 65-90 ppm.
- Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.
- Aliphatic Carbons: Signals for the methylene and methyl carbons would appear in the upfield region, from approximately 13-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. For **(E)-5- Decen-1-yne**, the following characteristic absorption bands (in cm⁻¹) are expected:

- Terminal Alkyne (≡C-H stretch): A sharp peak around 3300 cm⁻¹.
- C≡C Stretch: A weak absorption around 2100 cm⁻¹.
- C=C Stretch: An absorption around 1665-1675 cm⁻¹.
- Trans C-H bend (out-of-plane): A strong band around 960-970 cm⁻¹.
- sp³, sp², and sp C-H Stretches: Bands in the region of 2850-3050 cm⁻¹.

Experimental Protocols

While a specific, published protocol for the synthesis of **(E)-5-Decen-1-yne** is not readily available, a general synthetic strategy and standard procedures for spectroscopic analysis are outlined below.



General Synthesis of an En-yne

A common method for the synthesis of en-ynes involves the coupling of a vinyl halide with a terminal alkyne, a reaction known as the Sonogashira coupling. A plausible route to **(E)-5-Decen-1-yne** could involve the coupling of **(E)-1-bromo-1-hexene** with 1-butyne.

Materials:

- (E)-1-bromo-1-hexene
- 1-Butyne
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- A suitable amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

- To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and Cul.
- Dissolve the reagents in the anhydrous solvent.
- Add the amine base, followed by (E)-1-bromo-1-hexene and 1-butyne.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.



• Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The purified sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

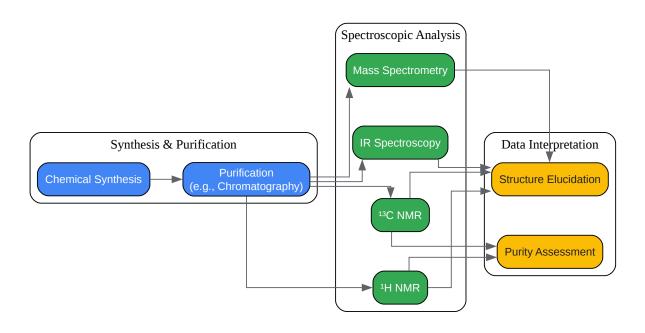
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample would be placed on the ATR crystal, or a solution in a suitable solvent (e.g., CCl₄) would be analyzed in a salt cell.

Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) or chemical ionization (CI) could be used.

Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of a compound like **(E)-5-Decen-1-yne** is illustrated in the following diagram.





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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

While a detailed experimental spectroscopic dataset for **(E)-5-Decen-1-yne** is not currently available in the public domain, this guide provides the predicted mass spectrometry data and a discussion of the expected NMR and IR spectral features. Furthermore, a general protocol for its synthesis and subsequent characterization is outlined. Researchers interested in this compound for applications in drug development or other areas of chemical synthesis will likely need to perform the synthesis and full spectroscopic characterization in their own laboratories. The information provided herein should serve as a useful starting point for such an endeavor.



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References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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